4-Hydroxy Atorvastatin (calcium salt) is a significant metabolite of atorvastatin, a widely used medication for lowering cholesterol levels. The compound is classified as an HMG-CoA reductase inhibitor, which plays a crucial role in lipid metabolism. The calcium salt form enhances its stability and bioavailability, making it suitable for pharmaceutical applications.
4-Hydroxy Atorvastatin is primarily derived from atorvastatin through metabolic processes mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isoform. This conversion results in the formation of 4-hydroxy atorvastatin, which can then be further processed to yield its calcium salt form.
The synthesis of 4-hydroxy atorvastatin (calcium salt) involves several key steps that can be optimized for yield and purity. A notable method involves starting from atorvastatin protected diol and employing various chemical reactions including cyclization, hydrolysis, and salification.
The molecular structure of 4-hydroxy atorvastatin (calcium salt) features a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms. The presence of a fluorophenyl group is critical for its biological activity.
The synthesis pathway includes several critical chemical reactions:
The reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and minimize byproducts . For instance, using ethyl acetate in extraction steps has proven beneficial due to its environmentally friendly profile compared to more toxic solvents.
4-Hydroxy Atorvastatin functions as an HMG-CoA reductase inhibitor. By inhibiting this enzyme, it effectively reduces cholesterol synthesis in the liver.
4-Hydroxy Atorvastatin (calcium salt) is primarily utilized in:
The Paal-Knorr reaction is pivotal for constructing the pyrrole ring of 4-hydroxy atorvastatin calcium salt. This condensation couples a 1,4-dicarbonyl equivalent (Stetter compound, 4-(4-fluorophenyl)-2-isobutryl-4-oxo-N-phenyl butyramide) with a functionalized amine ([6-(2-aminoethyl)-2,2-dimethyl-[1,3]dioxan-4-yl]-acetic acid tert-butyl ester). Key process parameters include:
Table 1: Paal-Knorr Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Cyclohexane/THF (5:1) | Maximizes solubility |
| Temperature | 70–85°C | Completes reaction in 18h |
| Amine:Dicarbonyl Ratio | 4:1 | Enables amine recovery |
| Catalyst Loading | 0.1–0.2 eq pivalic acid | Minimizes side products |
Ketal deprotection of the advanced intermediate tert-butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate requires precise conditions to avoid lactonization and hydrolytic byproducts. Critical improvements include:
Table 2: Ketal Deprotection Performance by Solvent
| Solvent System | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Isopropyl alcohol/H₂O | 96 | >99 | Easy filtration, low impurities |
| Methanol/H₂O | 82 | 85–90 | High solubility, oily product |
| Acetonitrile/H₂O | 88 | 90–95 | Slow precipitation, gel formation |
Conversion to the hemi-calcium salt involves hydrolysis of the tert-butyl ester followed by cation exchange:
The calcium coordination environment is confirmed by IR spectroscopy (carboxylate stretch at 1659 cm⁻¹) and ¹³C NMR (carbonyl resonance at 180.55 ppm) [6].
Solvent optimization reduces environmental footprint while maintaining efficiency:
Table 3: Solvent Environmental Metrics
| Solvent | Volume/Batch (L) | Recyclability (%) | Hazard Profile |
|---|---|---|---|
| Ethyl acetate | 45 | 85 | Low toxicity |
| Isopropyl alcohol | 70 | 90 | Low VOC emission |
| Dichloromethane | 60 | 50 | Carcinogenic |
Ethyl acetate enables integrated purification:
Table 4: Ethyl Acetate Extraction Efficacy
| Function | Conditions | Efficiency Gain |
|---|---|---|
| NaOH Quenching | pH 7–8 adjustment | Eliminates acid neutralization |
| Organic Impurity Removal | 3 × 15 L washes | Reduces lactone by 90% |
| Calcium Salt Isolation | 50–55°C extraction | 95% recovery |
Key industrial insight: Integrating ethyl acetate extraction with calcium salt formation bypasses intermediate isolation, reducing waste and cost while meeting pharmacopeial purity standards (>99.5%) required for 4-hydroxy atorvastatin calcium salt [1] [3] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6